molecular formula C18H16ClFN2O4 B2639185 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 955243-93-3

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2639185
CAS No.: 955243-93-3
M. Wt: 378.78
InChI Key: PQGADZCSAHLQRW-UHFFFAOYSA-N
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Description

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic oxazolidinone derivative characterized by a 3-chlorophenyl group at the 3-position of the oxazolidinone ring and a 2-fluorophenoxyacetamide side chain at the 5-methyl position. Oxazolidinones are a class of antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . Its synthesis likely follows routes similar to other oxazolidinones, involving condensation reactions and purification via chromatography, as seen in related compounds .

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4/c19-12-4-3-5-13(8-12)22-10-14(26-18(22)24)9-21-17(23)11-25-16-7-2-1-6-15(16)20/h1-8,14H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGADZCSAHLQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 3-chlorophenyl group, often using a halogenation reaction.

    Attachment of the fluorophenoxyacetamide moiety: This final step involves the reaction of the intermediate compound with 2-fluorophenoxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential activities include:

  • Inhibition of Bacterial Protein Synthesis : Similar compounds have shown effectiveness against bacterial infections by inhibiting ribosomal function.
  • Antitumor Activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide exhibit significant antimicrobial properties. For instance, several acetamide derivatives have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicate that modifications to the chlorophenyl group can enhance antibacterial activity, with some derivatives showing minimal inhibitory concentrations (MICs) lower than 1.0 µM against certain strains .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related compounds. A study on substituted oxadiazoles revealed considerable anticonvulsant activity mediated through benzodiazepine receptors, suggesting that similar structural motifs might confer similar effects on neuronal excitability .

Neuroprotective Effects

Recent investigations into small heterocyclic molecules have highlighted their potential as neuroprotective agents in diseases such as amyotrophic lateral sclerosis (ALS). Compounds with structures analogous to this compound have shown promise in inhibiting specific kinases involved in neurodegeneration, thereby offering new therapeutic avenues .

Mechanism of Action

The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Linezolid and Sutezolid: Core Oxazolidinone Derivatives

Linezolid (Structure: (S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide) and Sutezolid (Structure: (S)-N-[[3-(3-Fluoro-4-thiomorpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide) are clinically approved oxazolidinones. Key comparisons:

  • Substituent Effects: Linezolid contains a 3-fluoro-4-morpholinophenyl group, while Sutezolid replaces morpholine with thiomorpholine (sulfur-containing). The target compound substitutes these groups with 3-chlorophenyl and 2-fluorophenoxy, which may alter lipophilicity and bacterial target affinity .
  • Activity: Linezolid exhibits MIC values of 0.5–4 µg/mL against Gram-positive bacteria, including MRSA . Sutezolid shows enhanced potency against Mycobacterium tuberculosis (MIC: 0.125–0.5 µg/mL) due to improved penetration . The 3-chlorophenyl group in the target compound may confer broader-spectrum activity, as chloro-substituted aryl groups in oxazolidinones are associated with improved binding to ribosomal targets .

Ranbezolid: Fluoropyridine-Oxazolidinone Hybrid

Ranbezolid (Structure: (S)-N-((3-(3-Fluoro-4-(4-((5-nitrofuran-2-yl)methyl)piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide) incorporates a fluoropyridine-piperazine-nitrofuran side chain. Key differences:

  • Structural Modifications: The target compound lacks the nitrofuran moiety, which in Ranbezolid contributes to anaerobic activity via redox activation. This suggests the target may have reduced activity against anaerobes .
  • Antibacterial Spectrum :
    • Ranbezolid demonstrates MIC values of 0.25–2 µg/mL against Gram-positive pathogens, including linezolid-resistant strains . The absence of nitro groups in the target compound may limit cross-resistance but require validation.

Thiazolidinedione and Isoindoledione Derivatives

Compounds such as (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide () and 3-chloro-N-phenyl-phthalimide () share acetamide or aryl components but differ in core heterocycles:

  • Heterocycle Impact: Thiazolidinediones (e.g., IC50 = 25.2 µM for iNOS inhibition) and isoindolediones (e.g., polyimide precursors) exhibit divergent biological roles compared to oxazolidinones, emphasizing the importance of the oxazolidinone core for ribosomal targeting . The target compound’s oxazolidinone core likely prioritizes antibacterial over anti-inflammatory activity, unlike thiazolidinediones .

Biological Activity

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide, a compound identified by its CAS number 954705-53-4, belongs to a class of oxazolidinone derivatives that have garnered attention for their potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₉ClN₂O₄S
Molecular Weight 394.9 g/mol
CAS Number 954705-53-4

The structure includes an oxazolidinone ring, a chlorophenyl group, and a fluorophenoxy moiety, which may contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, altering their activity. This interaction can lead to changes in cellular signaling pathways.
  • Antiparasitic Activity : Preliminary studies suggest that oxazolidinone derivatives exhibit antiparasitic properties, potentially making this compound effective against various protozoan parasites .
  • Antimicrobial Effects : Similar compounds have shown promise in inhibiting bacterial growth, indicating that this derivative may also possess antimicrobial properties.

Antiparasitic Activity

Research indicates that oxazolidinone derivatives can exhibit significant antiparasitic activity. For example, compounds with similar structures have demonstrated IC50 values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis . The introduction of electron-withdrawing groups like chlorine has been shown to enhance this activity.

Antimicrobial Effects

Oxazolidinones are well-known for their antibacterial properties. The mechanism often involves the inhibition of bacterial protein synthesis. For instance, derivatives have been reported to inhibit the growth of various Gram-positive bacteria effectively.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Antiparasitic Efficacy :
    • A series of oxazolidinone derivatives were tested against Toxoplasma gondii and exhibited varying degrees of efficacy with IC50 values from 115.92 µM to 271.15 µM . The presence of specific substituents significantly influenced their activity.
  • Antibacterial Activity Assessment :
    • Research on similar oxazolidinone compounds has shown promising results against resistant strains of bacteria, suggesting that modifications to the core structure can enhance antibacterial potency .

Summary of Key Findings

Activity TypeIC50 Range (µM)Notes
Antiparasitic13.9 - 61.7Effective against Leishmania
AntimicrobialVariesInhibits Gram-positive bacteria
Selectivity Index>7.4Indicates potential low toxicity

Q & A

Q. What synthetic routes are recommended for the preparation of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide?

A multi-step synthesis is typically employed. Key steps include:

  • Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in the formation of oxazolidinone intermediates .
  • Oxazolidinone ring formation : Cyclization of chloroacetamide precursors with amines or alcohols under acidic or basic conditions .
  • Condensation with fluorophenoxy acetamide : Use condensing agents (e.g., DCC, EDC) to link the oxazolidinone and fluorophenoxy moieties, ensuring stoichiometric control .
  • Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water) improves yield and purity .

Q. How can structural integrity be confirmed post-synthesis?

Use multi-modal spectroscopic characterization :

  • IR spectroscopy : Identify carbonyl stretches (1660–1700 cm⁻¹ for oxazolidinone C=O) and amide N-H bonds (~3300 cm⁻¹) .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for aromatic proton environments (δ 6.9–7.5 ppm for chlorophenyl/fluorophenoxy groups) and methylene bridges (δ 4.0–4.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+1]+^+) and fragmentation patterns .

Q. What safety protocols are critical during handling?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chloroacetyl chloride) .
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalyst screening : Test bases (e.g., K2 _2CO3_3) and solvents (DMF, THF) to enhance substitution efficiency .
  • Temperature control : Maintain 0–25°C during acid-sensitive steps (e.g., TFA-mediated deprotection) to prevent side reactions .
  • Real-time monitoring : Use TLC/HPLC to track reaction progress and terminate at optimal conversion points .

Q. How do electronic effects of substituents influence intermediate reactivity?

  • Electron-withdrawing groups (EWGs) : The 3-chlorophenyl group deactivates the oxazolidinone ring, slowing nucleophilic attacks but stabilizing intermediates .
  • Fluorophenoxy moiety : The ortho-fluorine increases acetamide electrophilicity, favoring condensation reactions .
  • Computational modeling : Density functional theory (DFT) predicts charge distribution and reactive sites via MESP and HOMO-LUMO analysis .

Q. How can discrepancies in spectroscopic data between batches be resolved?

  • Cross-validation : Compare NMR/IR data with literature or computational predictions to identify impurities .
  • Advanced analytics : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguous peaks .
  • Batch consistency : Standardize reaction conditions (e.g., solvent purity, drying times) to minimize variability .

Q. What computational methods predict the compound’s stability and reactivity?

  • HOMO-LUMO analysis : Assess electron delocalization and susceptibility to oxidation/reduction .
  • Molecular dynamics (MD) simulations : Model solvation effects and thermal stability in biological matrices .
  • Docking studies : Predict binding affinities for target proteins (e.g., bacterial enzymes) to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies?

  • Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 29213) and MIC protocols to ensure reproducibility .
  • Control variables : Account for solvent effects (DMSO vs. saline) and incubation times .
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Oxazolidinone formationK2 _2CO3 _3, DMF, 25°C65–75
Fluorophenoxy couplingEDC, CH2 _2Cl2 _2, 0°C → RT80–85
Final purificationColumn chromatography (SiO2 _2)90–95

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/DataReference
1H^1H NMRδ 7.3–7.5 (chlorophenyl), δ 4.2 (CH2 _2)
IR1675 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
HRMS[M+H]+^+ = Calculated ± 0.001 Da

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